

# Application Note: Protocol for Labeling Antibodies with Methyltetrazine-PEG8

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## Compound of Interest

Compound Name: Methyltetrazine-PEG8-N3

Cat. No.: B12419368

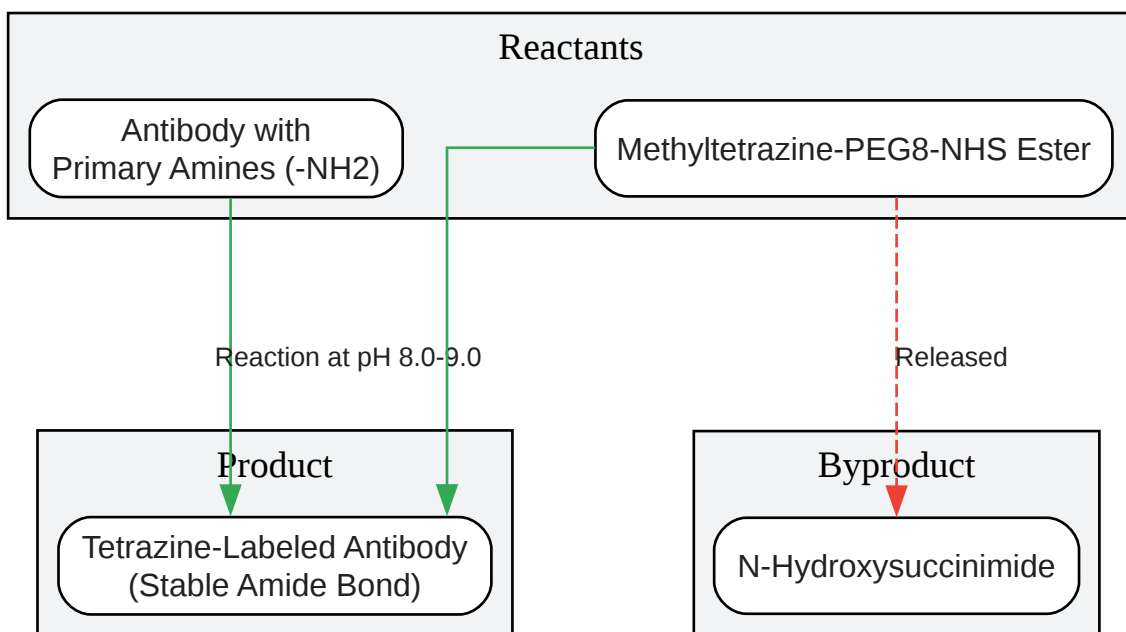
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This document provides a detailed protocol for the covalent attachment of a Methyltetrazine-PEG8 moiety to an antibody. This procedure utilizes an amine-reactive N-hydroxysuccinimide (NHS) ester of Methyltetrazine-PEG8 to target primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. The resulting tetrazine-labeled antibody is a powerful tool for bioorthogonal "click chemistry" applications, enabling precise and efficient conjugation to molecules functionalized with a strained dienophile, such as a trans-cyclooctene (TCO).[1][2][3] This method is central to numerous applications, including in vivo imaging, targeted drug delivery, and advanced immunoassays.[1][4][5]

The protocol covers antibody preparation, the conjugation reaction, purification of the conjugate, and characterization by determining the Degree of Labeling (DOL).

## Principle of the Reaction

The labeling strategy is based on the reaction between the NHS ester of the Methyltetrazine-PEG8 reagent and primary amine groups on the antibody. The N-terminus of each polypeptide chain and the epsilon-amine of lysine residues provide nucleophilic targets for the NHS ester. Under slightly alkaline conditions (pH 8.0-9.0), the deprotonated amines react with the NHS ester, forming a stable amide bond and releasing the NHS leaving group. The incorporated PEG8 spacer enhances the solubility and reduces the potential for aggregation of the final conjugate. The terminal methyltetrazine group is then available for subsequent, rapid, and highly specific inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions with a TCO-modified molecule.[2][3]



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**Caption:** Chemical reaction for antibody labeling.

## Materials and Reagents

Material/Reagent	Supplier Example	Purpose
Antibody (to be labeled)	N/A	Should be at 2-10 mg/mL in an amine-free buffer.
Methyltetrazine-PEG8-NHS Ester	Various	Amine-reactive labeling reagent.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4	Standard Supplier	Buffer for antibody storage and purification.
Sodium Bicarbonate Buffer (1 M, pH 8.3-8.5)	Standard Supplier	To raise the pH of the reaction mixture for efficient labeling.
Anhydrous Dimethylsulfoxide (DMSO)	Standard Supplier	Solvent for dissolving the Methyltetrazine-PEG8-NHS Ester.
Desalting Columns (e.g., Zeba™ Spin, 7K MWCO)	Thermo Fisher Scientific	Purification of the antibody conjugate from excess reagent. <a href="#">[1]</a> <a href="#">[2]</a>
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)	Standard Supplier	To stop the reaction by quenching unreacted NHS ester.
UV-Vis Spectrophotometer	N/A	For determining antibody concentration and Degree of Labeling (DOL).

## Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody but can be scaled as needed.

## Antibody Preparation

- **Buffer Exchange:** Ensure the antibody is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be buffer-exchanged. This can be done using a desalting column or dialysis.

- **Adjust Concentration:** Adjust the antibody concentration to 2-10 mg/mL in PBS. A higher concentration generally improves labeling efficiency.

## Reagent Preparation

- **Prepare NHS Ester Solution:** The Methyltetrazine-PEG8-NHS Ester is moisture-sensitive.<sup>[6]</sup> Allow the vial to warm to room temperature before opening. Just before use, dissolve the reagent in anhydrous DMSO to a final concentration of 10 mg/mL.
- **Immediate Use:** The NHS ester hydrolyzes in the presence of water. Therefore, the solution should be prepared immediately before starting the conjugation reaction. Do not prepare stock solutions for storage.<sup>[6]</sup>

## Antibody Labeling Reaction

- **pH Adjustment:** Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the reaction pH. For example, add 10  $\mu$ L of bicarbonate buffer to 100  $\mu$ L of antibody solution.<sup>[1]</sup>
- **Calculate Reagent Volume:** Determine the volume of Methyltetrazine-PEG8-NHS Ester solution needed based on the desired molar excess. A starting point of a 10-20 fold molar excess of the tetrazine reagent to the antibody is recommended.<sup>[1]</sup>
- **Initiate Conjugation:** Add the calculated volume of the dissolved tetrazine reagent to the pH-adjusted antibody solution. Mix gently by pipetting.
- **Incubation:** Incubate the reaction for 1-2 hours at room temperature, protected from light.<sup>[1]</sup> For some antibodies or less reactive reagents, incubation can be extended up to 4 hours or performed at a slightly elevated temperature (e.g., 30-37°C) to improve efficiency.<sup>[1][4]</sup>
- **Quench Reaction:** (Optional but recommended) Add 1/10th of the reaction volume of 1 M Tris-HCl (pH 8.0) and incubate for an additional 15-30 minutes to quench any unreacted NHS ester.<sup>[1]</sup>

## Purification of the Labeled Antibody

- **Column Equilibration:** Equilibrate a desalting column suitable for the reaction volume with PBS according to the manufacturer's instructions.

- Separation: Apply the reaction mixture to the equilibrated column.
- Collection: Collect the purified, labeled antibody by centrifugation or gravity flow, depending on the column format. The larger antibody-tetrazine conjugate will elute first, while the smaller, unreacted tetrazine molecules are retained.[7]

## Characterization (Degree of Labeling)

- Spectrophotometer Measurement: Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and at the maximum absorbance wavelength for the methyltetrazine moiety (A<sub>max</sub>, typically ~520 nm).
- Calculate DOL: The Degree of Labeling (DOL), which is the average number of tetrazine molecules per antibody, can be calculated using the following formula:

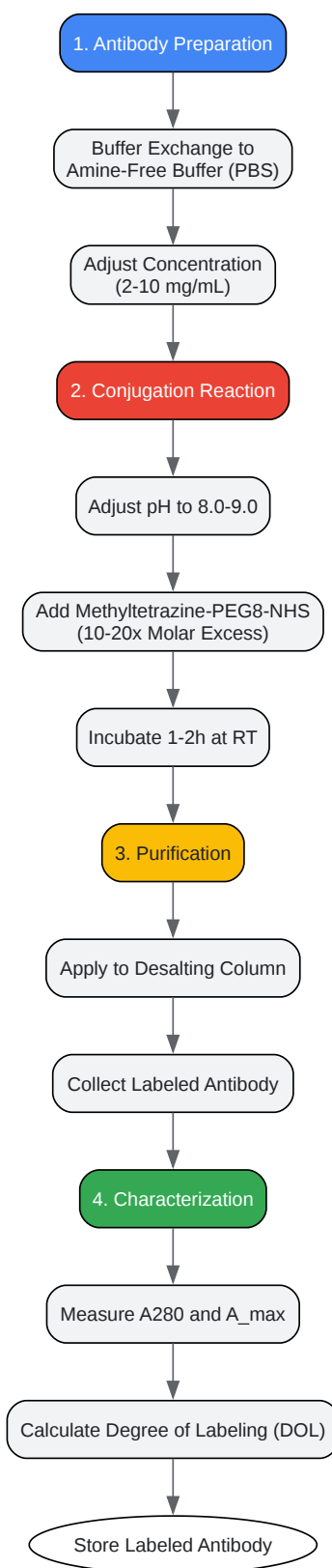
$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{Ab}}) / [(A_{280} - (A_{\text{max}} * \text{CF})) * \epsilon_{\text{Tetrazine}}]$$

- A<sub>max</sub>: Absorbance of the conjugate at the  $\lambda_{\text{max}}$  of the tetrazine.
- A<sub>280</sub>: Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{Ab}}$ : Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).
- $\epsilon_{\text{Tetrazine}}$ : Molar extinction coefficient of the tetrazine at its  $\lambda_{\text{max}}$ .
- CF (Correction Factor): A<sub>280</sub> absorbance of the tetrazine dye relative to its A<sub>max</sub> (CF = A<sub>280\_of\_dye</sub> / A<sub>max\_of\_dye</sub>). This value should be provided by the reagent manufacturer.

## Summary of Quantitative Parameters

Parameter	Recommended Value	Notes
Antibody Concentration	2–10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer pH	8.0–9.0	Optimal for the reaction of NHS esters with primary amines. <a href="#">[1]</a>
Molar Excess (Tetrazine:Antibody)	10:1 to 20:1	This ratio may need optimization depending on the antibody and desired DOL. <a href="#">[1]</a> <a href="#">[8]</a>
Reaction Temperature	Room Temperature (20–25°C)	Can be increased to 37°C to enhance reaction rate. <a href="#">[4]</a>
Reaction Time	1–2 hours	May be extended up to 4 hours if labeling is inefficient. <a href="#">[1]</a>
Purification Method	Desalting Column / SEC	Effectively removes small molecules like unreacted tetrazine reagent. <a href="#">[1]</a> <a href="#">[2]</a>

## Workflow Diagram



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**Caption:** Workflow for antibody labeling and characterization.

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